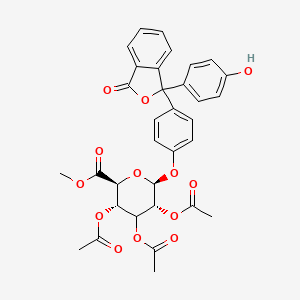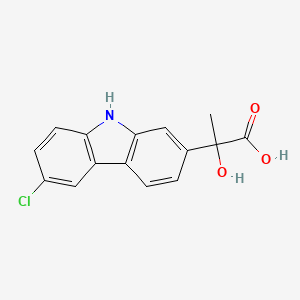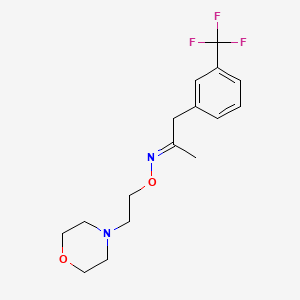
1,1,2-Trichloro-1-fluoropropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2-Trichloro-1-fluoropropane is a halogenated hydrocarbon with the molecular formula C3H4Cl3F. It is a colorless liquid that is used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1,1,2-Trichloro-1-fluoropropane typically involves the reaction of trichloroethylene with anhydrous hydrofluoric acid. This reaction is carried out at temperatures ranging from 50 to 80°C and under pressures of 0.5 to 1.0 MPa. Catalysts such as antimony pentachloride (SbCl5) and chlorosulfonic acid are often used to facilitate the reaction . The industrial production of this compound follows similar methods, ensuring high yield and purity.
Analyse Chemischer Reaktionen
1,1,2-Trichloro-1-fluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation Reactions: Under specific conditions, it can be oxidized to form different products.
Reduction Reactions: It can be reduced to form simpler hydrocarbons. Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various catalysts.
Wissenschaftliche Forschungsanwendungen
1,1,2-Trichloro-1-fluoropropane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: It is used in the study of enzyme interactions and as a model compound for studying halogenated hydrocarbons.
Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1,1,2-Trichloro-1-fluoropropane involves its interaction with various molecular targets. It can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their structure and function. The pathways involved include the formation of reactive intermediates that can further react with other molecules .
Vergleich Mit ähnlichen Verbindungen
1,1,2-Trichloro-1-fluoropropane can be compared with other halogenated hydrocarbons such as:
1,1,1-Trichloro-2,2,2-trifluoroethane: Known for its use as a refrigerant and solvent.
1,1,2-Trichloro-1,2,2-trifluoroethane: Used in the production of fluoropolymers and as a solvent.
1,1,3-Trichloro-1-fluoropropane: Similar in structure but with different chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the types of products it can form under various conditions.
Eigenschaften
CAS-Nummer |
134190-51-5 |
|---|---|
Molekularformel |
C3H4Cl3F |
Molekulargewicht |
165.42 g/mol |
IUPAC-Name |
1,1,2-trichloro-1-fluoropropane |
InChI |
InChI=1S/C3H4Cl3F/c1-2(4)3(5,6)7/h2H,1H3 |
InChI-Schlüssel |
WLJAYGJMTFQRCH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(F)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Nitro-2-[3-(trifluoromethyl)anilino]benzoic acid](/img/structure/B13420976.png)




![2-[(3-Fluoropyridin-2-yl)amino]ethanol](/img/structure/B13420993.png)



![2-(5,17-Dihydroxy-4,8,12,15-tetramethyl-16-oxo-18-bicyclo[13.3.0]octadeca-8,12,17-trienyl)propyl acetate](/img/structure/B13421010.png)

![2-Propenoic acid, 2-methyl-, 2-[ethyl[(undecafluoropentyl)sulfonyl]amino]ethyl ester](/img/structure/B13421019.png)

